REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[CH2:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:10][CH2:9][NH:8]1.Br[C:18]1[CH:23]=[C:22]([CH3:24])[C:21]([NH:25][C:26](=[O:32])[CH2:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[C:20]([CH3:33])[CH:19]=1>C1(C)C=CC=CC=1>[CH2:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:10][CH2:9][N:8]1[C:18]1[CH:23]=[C:22]([CH3:24])[C:21]([NH:25][C:26](=[O:32])[CH2:27][C:28]([CH3:29])([CH3:30])[CH3:31])=[C:20]([CH3:33])[CH:19]=1 |f:0.1|
|
Name
|
Bis(dibenzylidineacetone)palladium
|
Quantity
|
2 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
(2′-dicyclohexyl phosphanyl-biphenyl-2-yl)-dimethylamine
|
Quantity
|
3.3 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
107 mg
|
Type
|
reactant
|
Smiles
|
C1NCCC2=CC=CC=C12
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=C1)C)NC(CC(C)(C)C)=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 15 minutes under argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 90° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by thin layer chromatography (dichloromethane:methanol 5%)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1N(CCC2=CC=CC=C12)C1=CC(=C(C(=C1)C)NC(CC(C)(C)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |